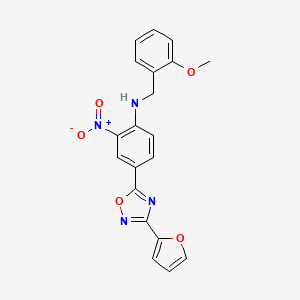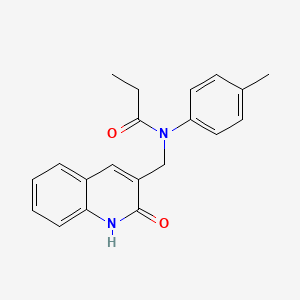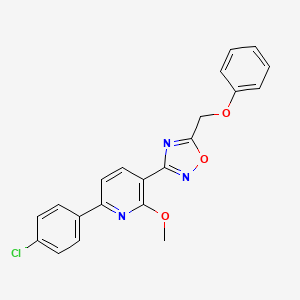
4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family and is known for its ability to selectively bind to certain proteins and enzymes in the body, making it a valuable tool in the study of various biological processes.
Mécanisme D'action
The mechanism of action of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves its selective binding to specific proteins and enzymes in the body. This binding can lead to changes in the activity of these proteins and enzymes, which can be studied to gain insights into various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine depend on the specific proteins and enzymes it binds to. However, some studies have shown that this compound can affect the activity of enzymes involved in processes such as DNA repair and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in lab experiments is its ability to selectively bind to specific proteins and enzymes, allowing for the study of specific biological processes. However, one limitation is that the binding affinity of this compound can vary depending on the specific protein or enzyme being studied, which can affect the accuracy of the results.
Orientations Futures
There are many potential future directions for the use of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in scientific research. Some possible areas of study include:
1. The use of this compound in the study of protein-protein interactions in various biological processes.
2. The development of new compounds based on the chemical structure of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine for use in scientific research.
3. The study of the biochemical and physiological effects of this compound on specific proteins and enzymes involved in various biological processes.
4. The use of this compound in the development of new drugs or therapies for the treatment of various diseases.
In conclusion, 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a valuable tool in scientific research due to its ability to selectively bind to specific proteins and enzymes in the body. Its unique chemical structure makes it useful in the study of various biological processes, and there are many potential future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves a multi-step process that begins with the reaction of 2-nitroaniline with m-tolyl isocyanate to form 4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. This intermediate is then reacted with 4-bromoaniline to form the final product.
Applications De Recherche Scientifique
The unique chemical structure of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine makes it a valuable tool in scientific research. This compound has been shown to selectively bind to certain proteins and enzymes in the body, making it useful in the study of various biological processes. For example, it has been used in the study of protein-protein interactions, enzyme kinetics, and protein conformational changes.
Propriétés
IUPAC Name |
4-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-3-2-4-14(11-13)18-20-19(27-21-18)15-5-6-16(17(12-15)23(24)25)22-7-9-26-10-8-22/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXLSHFJAZPHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

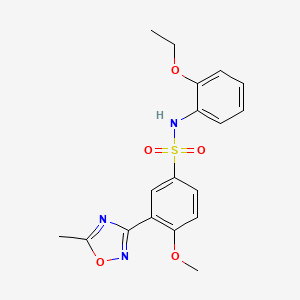


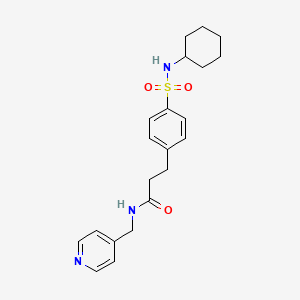
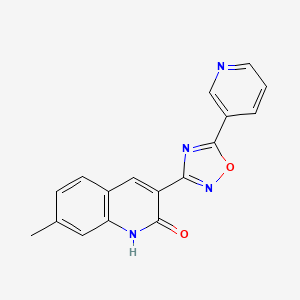
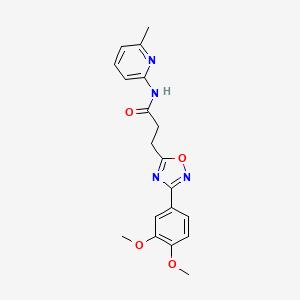


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)
![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)
